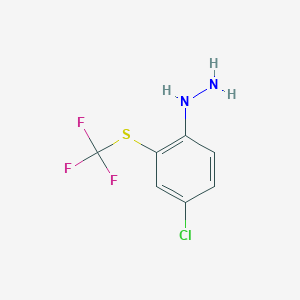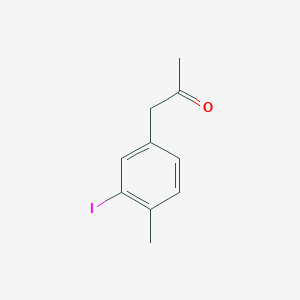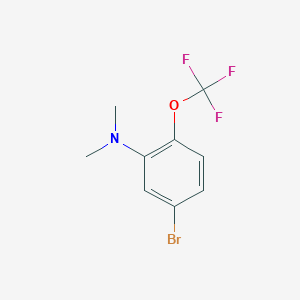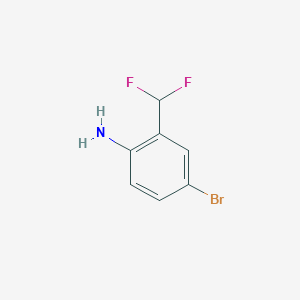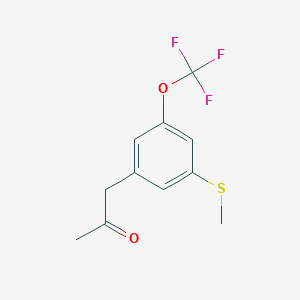
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)phenol and trifluoromethoxybenzene.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol group and facilitate nucleophilic substitution reactions.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy and methylthio groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The trifluoromethoxy and methylthio groups can participate in hydrogen bonding, hydrophobic interactions, and electron transfer processes, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one and 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one share similar structural features but differ in the position of the trifluoromethoxy group.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H11F3O2S |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)3-8-4-9(16-11(12,13)14)6-10(5-8)17-2/h4-6H,3H2,1-2H3 |
Clave InChI |
IYYBBPALWBNFGC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)SC)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



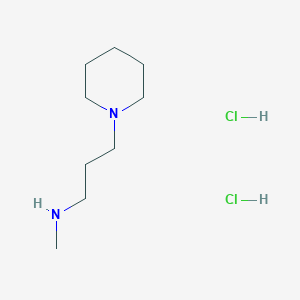

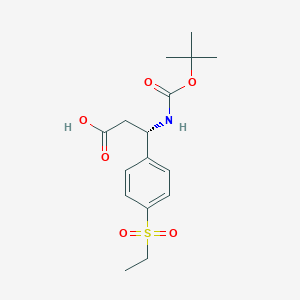
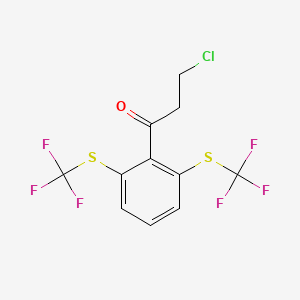
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
